precocene II

Description

Properties

IUPAC Name |

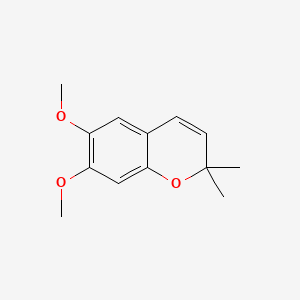

6,7-dimethoxy-2,2-dimethylchromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)16-13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIDGSWTMLSGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060942 | |

| Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-06-4 | |

| Record name | Precocene II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Precocene II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Precocene II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-2,2-dimethyl2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRECOCENE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W2R4TRY5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pro-Oxidative Mechanism of Precocene II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Precocene II, a naturally occurring chromene derivative, has garnered significant scientific interest due to its potent biological activities, primarily as an anti-juvenile hormone agent in insects and an antifungal compound. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its pro-oxidative properties and mitochondrial targets.

Core Mechanism of Action: A Dual-Pronged Attack

The primary mechanism of action of this compound involves the disruption of crucial physiological processes in insects and fungi through a combination of hormonal interference and the induction of oxidative stress. In insects, this compound effectively inhibits the biosynthesis of juvenile hormone, a key regulator of development and reproduction.[1][2][3][4][5][6][7][8] This leads to premature metamorphosis in larval stages and sterilization in adults.[3][4] The compound achieves this by inducing atrophy and cellular destruction within the corpora allata, the endocrine glands responsible for juvenile hormone production.[3][6][9] Notably, the cytotoxic effects are most pronounced in actively secreting glands.[6] The anti-juvenile hormone effects of this compound can be reversed by the exogenous application of juvenile hormone I.[3]

A growing body of evidence points to the mitochondria as a primary subcellular target of this compound. In fungi, the compound has been demonstrated to bind to the voltage-dependent anion channel (VDAC), a crucial protein embedded in the outer mitochondrial membrane.[1][10][11][12] This interaction triggers a cascade of events culminating in a significant increase in the production of mitochondrial superoxide, a highly reactive oxygen species (ROS).[1][10][11][12] This surge in ROS leads to oxidative stress, damaging cellular components and inhibiting vital processes such as trichothecene production in fungi.[10][11] A similar mitochondrial-damaging effect is observed in the corpora allata of insects treated with this compound, suggesting a conserved mechanism of action across different organisms.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 (3-ADON production) | Fusarium graminearum | 1.2 µM | [10][11] |

| IC50 (Cytotoxicity) | HeLa cells | 45 µg/mL | [1] |

Note: Further quantitative data on binding affinities and dose-response relationships for various physiological effects are areas of ongoing research.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Signaling Pathway of this compound in Fungi

References

- 1. This compound|CAS 644-06-4|Research Chemical [benchchem.com]

- 2. This compound inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PlumX [plu.mx]

- 4. The effects of this compound on reproduction and development of triatomine bugs (Reduviidae: Triatominae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum | PLOS One [journals.plos.org]

- 11. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Endocrine-Disrupting Potential of Precocene II from Ageratum Species: A Technical Guide

Abstract

Precocene II, a naturally occurring chromene derivative isolated from plants of the genus Ageratum, has garnered significant scientific interest due to its potent anti-juvenile hormone activity in insects. This technical guide provides a comprehensive overview of the discovery, history, and biological effects of this compound. It details the methodologies for its isolation, identification, and bioassays, and presents quantitative data on its efficacy against various insect species. Furthermore, this guide elucidates the mechanism of action of this compound, including its cytotoxic effects on the corpus allatum and the ensuing disruption of the juvenile hormone signaling pathway. This document is intended for researchers, scientists, and drug development professionals in the fields of entomology, natural product chemistry, and insecticide development.

Introduction

The search for novel and selective methods of insect control has led to the exploration of naturally occurring compounds that interfere with unique physiological processes in insects. A pivotal breakthrough in this area was the discovery of anti-juvenile hormones, compounds that disrupt the endocrine regulation of insect development and reproduction. Among the most prominent of these are the precocenes, with this compound being a particularly potent example.

This guide focuses on the journey of this compound from its discovery in Ageratum species to its characterization as a powerful tool for studying insect endocrinology and a potential lead for the development of "fourth-generation" insecticides.

History of Discovery and Key Research Milestones

The discovery of precocenes was a landmark event in insect endocrinology. Prior to their discovery, the focus of hormonal insect control was primarily on juvenile hormone (JH) mimics, which were effective against a limited range of developmental stages. The discovery of anti-JH compounds opened up new avenues for research and pest management strategies.

Initial Discovery:

In 1976, Bowers and his colleagues isolated two chromene compounds from the common bedding plant, Ageratum houstonianum, which they named precocene I and this compound.[1] Their research revealed that these compounds could induce precocious metamorphosis in immature insects and sterilize adults, effects that were reversible with the application of exogenous juvenile hormone.[1] This demonstrated that the precocenes were acting as anti-juvenile hormone agents, effectively causing a JH-deficient state in treated insects.

Elucidation of the Mechanism of Action:

Subsequent research focused on understanding how precocenes exerted their anti-JH effects. Studies revealed that precocenes are not competitive antagonists at the JH receptor but rather act as "pro-allatocidins." This means they are metabolized within the insect's corpora allata (the glands that produce JH) into highly reactive epoxides. These epoxides then alkylate and destroy the parenchymal cells of the corpora allata, leading to a cessation of JH synthesis.[2] This cytotoxic action is particularly effective in insects where the corpora allata are active.[3]

Timeline of Key Research Events:

-

1976: W.S. Bowers and colleagues report the isolation of precocene I and II from Ageratum houstonianum and describe their anti-juvenile hormone activity.[1]

-

1977: Pratt and Bowers demonstrate that this compound inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro.[2]

-

Late 1970s - Early 1980s: Numerous studies explore the effects of precocenes on a wide range of insect orders, revealing varying degrees of sensitivity. Hemipterans are found to be particularly susceptible.

-

1980s: Research delves into the metabolism of precocenes, identifying the formation of cytotoxic epoxides within the corpora allata as the key mechanism of action.

-

1990s - Present: Precocenes continue to be used as valuable chemical tools to study the roles of juvenile hormone in insect physiology, including development, reproduction, and behavior. Research also explores their potential as leads for the development of novel insecticides.

Quantitative Data on this compound

The biological activity of this compound varies significantly among different insect species and developmental stages. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of this compound in Ageratum Species

| Ageratum Species | Plant Part | This compound Concentration | Reference |

| Ageratum houstonianum | Essential Oil | 43.99% | |

| Ageratum conyzoides | Essential Oil | 0.2% - 10.5% |

Table 2: Toxicological Data of this compound against Various Insect Species

| Insect Species | Order | Developmental Stage | Bioassay Method | Value | Reference |

| Spodoptera littoralis | Lepidoptera | 4th Instar Larvae | Leaf Dipping | LC50: 128.53 mg/L | [4][5] |

| Euprepocnemis plorans plorans | Orthoptera | 2nd Instar Nymphs | Topical Application | LD50: 0.388 µg/cm² | [6] |

| Euprepocnemis plorans plorans | Orthoptera | 4th Instar Nymphs | Topical Application | LD50: 17.022 µg/cm² | [6] |

| Rhodnius prolixus | Hemiptera | Nymphs | Topical Application | EC50 for precocious metamorphosis reported | [7] |

| Triatoma dimidiata | Hemiptera | Nymphs | Topical Application | EC50 similar to R. prolixus | [7] |

Table 3: Effects of this compound on Insect Reproduction and Development

| Insect Species | Order | Effect | Dosage/Concentration | Reference |

| Oncopeltus fasciatus | Hemiptera | Inhibition of vitellogenesis in adult females | Topical application | [3] |

| Rhodnius prolixus | Hemiptera | Prevention of oogenesis in adult females | Topical application | [7] |

| Eurygaster integriceps | Hemiptera | Increased egg and nymphal mortality | 8.5 and 14.4 µg/mL (Precocene I) | [8] |

| Myzus persicae | Hemiptera | Increased reproduction at sublethal doses | Sublethal concentrations | [9] |

| Schistocerca gregaria | Orthoptera | Inhibition of pheromone production | 50 µg topical application to 5th instar nymphs | [10] |

| Nilaparvata lugens | Hemiptera | Induction of macroptery and precocious metamorphosis | 1 ng topical application to 3rd instar nymphs | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Ageratum Species

Objective: To isolate and purify this compound from the plant material of Ageratum species.

Materials:

-

Dried and powdered aerial parts of Ageratum houstonianum or Ageratum conyzoides.

-

Hexane or petroleum ether.

-

Methanol.

-

Silica gel for column chromatography.

-

Solvent system for column chromatography (e.g., hexane-ethyl acetate gradient).

-

Rotary evaporator.

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

UV lamp.

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material in hexane or petroleum ether at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Load the crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

-

Fraction Analysis and Pooling:

-

Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.

-

Visualize the spots under a UV lamp. This compound will appear as a distinct spot.

-

Pool the fractions containing pure this compound based on the TLC analysis.

-

-

Final Purification and Characterization:

-

Concentrate the pooled fractions to obtain purified this compound.

-

Confirm the identity and purity of the compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Induction of Precocious Metamorphosis Bioassay

Objective: To assess the anti-juvenile hormone activity of this compound by observing the induction of premature metamorphosis in immature insects.

Materials:

-

Early instar nymphs of a sensitive insect species (e.g., Oncopeltus fasciatus, Rhodnius prolixus).

-

This compound dissolved in a suitable solvent (e.g., acetone).

-

Micropipette or topical applicator.

-

Rearing containers for the insects.

-

Stereomicroscope.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a series of dilutions of this compound in acetone.

-

Include a solvent-only control group.

-

-

Topical Application:

-

Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal or ventral side of the thorax or abdomen of each nymph.

-

-

Rearing and Observation:

-

Place the treated insects in individual or group rearing containers with adequate food and water.

-

Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).

-

Observe the insects daily for signs of molting.

-

-

Data Collection and Analysis:

-

Record the instar at which each insect molts.

-

Note the morphology of the resulting individuals. Precocious metamorphosis is indicated by the appearance of adult characteristics (e.g., wings, developed genitalia) in an insect that should have molted to another nymphal instar.

-

Calculate the percentage of insects exhibiting precocious metamorphosis for each treatment group.

-

Determine the EC50 (the concentration that causes the effect in 50% of the population).

-

Insect Sterilization Bioassay

Objective: To evaluate the effect of this compound on the reproductive capacity of adult insects.

Materials:

-

Newly emerged adult insects (males and females) of a susceptible species.

-

This compound dissolved in a suitable solvent.

-

Topical applicator or fumigation chamber.

-

Mating cages.

-

Oviposition substrate (e.g., cotton swabs, filter paper).

-

Incubator.

Procedure:

-

Treatment of Adults:

-

Treat newly emerged adult insects with this compound either by topical application (as described above) or by exposure to a fumigant in a sealed container.

-

Include a control group treated with solvent only.

-

-

Mating and Oviposition:

-

Pair treated males with untreated females, and treated females with untreated males. Also, include pairs where both sexes are treated and a control group of untreated pairs.

-

Place each pair in a mating cage with an appropriate oviposition substrate.

-

-

Egg Collection and Incubation:

-

Collect the eggs laid by the females at regular intervals.

-

Count the number of eggs laid per female (fecundity).

-

Incubate the eggs under optimal conditions for hatching.

-

-

Data Collection and Analysis:

-

Determine the percentage of eggs that hatch (fertility).

-

Compare the fecundity and fertility of the treated groups with the control group.

-

Statistical analysis can be used to determine if there is a significant reduction in reproductive output in the treated insects.

-

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the targeted destruction of the corpora allata, the glands responsible for juvenile hormone (JH) synthesis. This leads to a cascade of physiological disruptions due to the absence of JH.

Juvenile Hormone Signaling Pathway

The juvenile hormone signaling pathway is crucial for regulating metamorphosis and reproduction in insects. In the presence of JH, the hormone binds to its receptor, Methoprene-tolerant (Met), which then forms a heterodimer with another protein, such as Taiman or FISC. This complex then binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes, regulating their transcription. One of the key target genes is Krüppel-homolog 1 (Kr-h1), which is a critical factor in preventing the premature initiation of metamorphosis.

Mechanism of this compound Cytotoxicity

This compound is a pro-allatocidin, meaning it is converted to a toxic substance within the target cells. This process is highly specific to the corpora allata due to the presence of specific enzymes in these glands.

Histological Changes in the Corpus Allatum:

Treatment with this compound leads to distinct and irreversible ultrastructural changes in the corpora allata of susceptible insects. These changes include:

-

Mitochondrial degeneration.

-

Swelling and vacuolization of the cytoplasm.

-

Disruption of the endoplasmic reticulum and Golgi apparatus.

-

Pyknosis (condensation) of the nucleus.

-

Ultimately, complete necrosis and lysis of the glandular cells.[12]

These histopathological effects directly correlate with the observed decline in juvenile hormone synthesis.

Experimental Workflow for Evaluating this compound Effects

The following diagram outlines a typical experimental workflow for the comprehensive evaluation of this compound's biological activity.

Conclusion

The discovery of this compound in Ageratum species marked a significant advancement in the field of insect endocrinology and pest control research. Its unique mode of action, involving the targeted destruction of the corpora allata, provides a powerful tool for studying the multifaceted roles of juvenile hormone in insect physiology. While the broad-spectrum toxicity and potential non-target effects have limited its direct application as a commercial insecticide, this compound remains an invaluable research compound. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers working to further understand and potentially exploit the endocrine-disrupting properties of this fascinating natural product. Future research may focus on developing more selective analogs of this compound with improved safety profiles for integrated pest management programs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PlumX [plu.mx]

- 4. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 5. TOXICOLOGICAL AND BIOCHEMICAL EFFECTS OF this compound AGAINST COTTON LEAFWORM, SPODOPTERA LITTORALIS (BOISD.) [ejar.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. The effects of this compound on reproduction and development of triatomine bugs (Reduviidae: Triatominae) [pubmed.ncbi.nlm.nih.gov]

- 8. jast.modares.ac.ir [jast.modares.ac.ir]

- 9. Effect of low doses of precocene on reproduction and gene expression in green peach aphid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. delphacid.s3.amazonaws.com [delphacid.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

Precocene II as an Anti-Juvenile Hormone Agent in Insects: A Technical Guide

Introduction

Precocene II, a 6,7-dimethoxy-2,2-dimethylchromene, is a natural compound originally isolated from the plant Ageratum houstonianum. It is a potent anti-juvenile hormone (AJH) agent, also referred to as an allatotoxin, that selectively disrupts endocrine processes in many insect species.[1][2] By inhibiting the action of juvenile hormone (JH), this compound can induce developmental and reproductive abnormalities, making it a valuable tool for endocrinological research and a model for the development of fourth-generation insecticides.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism, physiological impacts, and experimental evaluation of this compound for researchers, scientists, and professionals in drug development.

Mechanism of Action: Selective Cytotoxicity

The primary mechanism of this compound is the targeted destruction of the corpora allata (CA), the endocrine glands responsible for JH biosynthesis.[1][5] This action is not direct; this compound is a "suicide substrate" that requires metabolic bioactivation within the CA cells to become cytotoxic.[1]

Bioactivation and Alkylation

The cells of active corpora allata have a high concentration of cytochrome P450 monooxygenases, the enzymes that initiate the bioactivation of this compound. The process unfolds as follows:

-

Epoxidation: this compound is metabolized by cytochrome P450 into a highly unstable and reactive intermediate, this compound-3,4-epoxide.[1] The 3,4-double bond in the precocene structure is essential for this conversion and for its biological activity.[1]

-

Alkylation: The resulting epoxide is a potent alkylating agent. It readily forms covalent bonds with nucleophilic sites on essential cellular macromolecules, including proteins, lipids, and nucleic acids.[1]

-

Cell Death: This widespread alkylation causes irreversible damage to cellular components, leading to membrane lysis, nuclear pyknosis, mitochondrial degeneration, and ultimately, cell death (necrosis) of the CA parenchyma cells.[1][6][7] This destruction halts the production and secretion of juvenile hormone.[1][8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The effects of this compound on reproduction and development of triatomine bugs (Reduviidae: Triatominae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity of the anti-juvenile hormone agent this compound as revealed by the Drosophila wing spot test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Precocene II: A Technical Guide to its Effects on the Corpora Allata in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precocene II, a naturally occurring chromene derivative isolated from the plant Ageratum houstonianum, has garnered significant attention in the field of insect endocrinology and pest management. Its potent anti-juvenile hormone activity, primarily mediated through cytotoxic effects on the corpora allata (CA), the endocrine glands responsible for juvenile hormone (JH) biosynthesis, makes it a valuable tool for research and a potential lead compound for novel insecticides. This technical guide provides an in-depth analysis of the effects of this compound on the insect corpora allata, detailing its mechanism of action, summarizing quantitative data on its physiological impacts, outlining key experimental protocols, and visualizing the associated biochemical pathways and experimental workflows.

Introduction

The corpora allata are a pair of endocrine glands in insects that synthesize and secrete juvenile hormones (JHs), a group of sesquiterpenoids crucial for regulating development, reproduction, and metamorphosis.[1] High JH titers maintain the larval state, while a decline in JH levels is a prerequisite for metamorphosis. In adult insects, JH plays a vital role in reproductive maturation, including vitellogenesis (yolk protein synthesis) and oocyte development.

This compound (6,7-dimethoxy-2,2-dimethylchromene) and its analogue Precocene I are chromene derivatives that exhibit potent anti-juvenile hormone effects in many insect species.[2] They act as "pro-allatocidins," meaning they are converted into cytotoxic agents within the target cells of the corpora allata.[3] This targeted destruction of the CA leads to a deficiency in JH, resulting in a range of physiological disruptions, including precocious metamorphosis in larvae and sterility in adults.[4][5] This specific mode of action has made precocenes invaluable tools for studying JH-dependent processes and has spurred interest in their potential as selective insect control agents.

Mechanism of Action

The cytotoxic action of this compound is not direct but relies on its bioactivation within the parenchymal cells of the corpora allata. The currently accepted mechanism involves the following key steps:

-

Uptake: this compound is absorbed by the insect and transported to the corpora allata.

-

Epoxidation: Within the CA cells, cytochrome P-450 monooxygenases, enzymes involved in the final steps of JH biosynthesis, metabolize this compound at its 3,4-double bond.[6] This reaction forms a highly reactive and unstable intermediate, this compound-3,4-epoxide.[7]

-

Alkylation and Cytotoxicity: The reactive epoxide readily alkylates cellular macromolecules, including proteins, lipids, and nucleic acids.[7] This widespread alkylation leads to cellular damage, disruption of essential processes, and ultimately, cell death (necrosis) of the corpora allata parenchymal cells.[3]

This "suicide substrate" mechanism ensures the high specificity of this compound for actively secreting corpora allata.[7] Glands with low JH biosynthetic activity are less affected.

Signaling Pathway Diagram

Caption: Mechanism of this compound bioactivation and cytotoxicity in corpora allata cells.

Quantitative Effects of this compound on Corpora Allata and Associated Processes

The following tables summarize quantitative data from various studies on the effects of this compound on the corpora allata and related physiological processes in different insect species.

Table 1: Effects of this compound on Corpora Allata Volume and Ultrastructure

| Insect Species | Treatment Details | Observed Effect on CA Volume | Ultrastructural Changes | Reference(s) |

| Drosophila melanogaster | Exposure to Precocene I vapor | No increase in volume post-eclosion (control volume increased) | No necrotic cells observed; effect was reversible. | [8] |

| Blattella germanica | 200 µg topical application | Transient arrest of CA function | Mitochondrial degeneration, membrane lysis, nuclear pyknosis, vacuolization (in vitro). | [9] |

| Anacridium aegyptium | 500 µg topical application | No marked atrophy | Changes in nuclei, mitochondria, ER, and Golgi complexes. | [10] |

| Hodotermopsis sjostedti | 50 µg topical application | Degeneration observed at day 14 | Significant decrease in cytosol size; increased cell density. | [11] |

| Oncopeltus fasciatus | 1-hour contact (2nd instar) | Gland inactivation | Atrophy of the gland. | [5] |

Table 2: Inhibition of Juvenile Hormone (JH) Biosynthesis by this compound

| Insect Species | Experimental Setup | This compound Concentration | % Inhibition of JH Biosynthesis | Reference(s) |

| Periplaneta americana | In vitro (isolated CA) | 1 mM | Significant inhibition | [12][13] |

| Oncopeltus fasciatus | In vitro incubation followed by reimplantation | 10⁻⁵.³⁵ M (1 µg/ml) | Loss of ability to secrete JH | [14] |

| Dipetalogaster maxima | Topical application | Not specified | Decrease in JHSB₃ titers | [15] |

Table 3: Effects of this compound on Oocyte Development and Reproduction

| Insect Species | Treatment Details | Effect on Oogenesis/Vitellogenesis | Other Reproductive Effects | Reference(s) |

| Drosophila melanogaster | Dose-dependent exposure to Precocene I & II | Reduction in the number of vitellogenic oocytes | Reversible sterility | [16] |

| Rhodnius prolixus | Treatment of newly emerged females | Prevention of oogenesis | High toxicity to adult females | [2] |

| Oncopeltus fasciatus | 12-hour contact (young adults) | Inhibition of vitellogenesis | Sterility in females | [5] |

| Sarcophaga ruficornis | 75-150 µg topical application | Degeneration of follicles, inhibition of follicular growth | Prevention of larviposition | |

| Eurygaster integriceps | LC₅₀ on eggs (Precocene I) | - | Increased nymphal mortality, morphological abnormalities in adults. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on this compound. Below are outlines of key experimental protocols.

In Vivo Topical Application of this compound

This protocol is adapted for general use on various insect species.

Objective: To assess the in vivo effects of this compound on insect development, reproduction, or corpora allata integrity.

Materials:

-

This compound

-

Acetone (or another suitable solvent)

-

Micropipette or repeating dispenser

-

Insects of the desired species and developmental stage

-

CO₂ or chilling on ice for anesthetization

-

Rearing containers

Procedure:

-

Preparation of this compound solution: Dissolve this compound in acetone to achieve the desired concentrations (e.g., 1 µg/µl).

-

Insect Anesthetization: Anesthetize the insects using a brief exposure to CO₂ or by placing them on a cold surface (e.g., a petri dish on ice).[17]

-

Topical Application: Using a micropipette, apply a small, precise volume (e.g., 1 µl) of the this compound solution to the dorsal thorax or abdomen of the anesthetized insect.[17] For control groups, apply the same volume of acetone alone.

-

Recovery and Rearing: Allow the insects to recover in a well-ventilated area to permit solvent evaporation. Return the insects to their rearing containers with access to food and water.

-

Observation: Monitor the insects daily for developmental changes (e.g., precocious metamorphosis), mortality, behavioral changes, and effects on reproduction (e.g., egg laying, oocyte development).

-

Endpoint Analysis: At predetermined time points, dissect out the corpora allata for volume measurement or ultrastructural analysis, or collect hemolymph for JH titer analysis.

In Vitro Corpora Allata Culture and JH Biosynthesis Assay (Radiochemical Method)

This protocol allows for the direct measurement of JH biosynthesis by the corpora allata and the inhibitory effects of this compound.

Objective: To quantify the rate of JH biosynthesis by isolated corpora allata in the presence or absence of this compound.

Materials:

-

Insect Ringer's solution or appropriate culture medium (e.g., TC-199)

-

L-[methyl-³H]methionine

-

This compound dissolved in a suitable solvent (e.g., ethanol)

-

Dissection tools (fine forceps, scissors)

-

Incubation vials

-

Organic solvent for extraction (e.g., isooctane or hexane)

-

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

-

Scintillation counter and fluid

Procedure:

-

Corpora Allata Dissection: Dissect out the corpora allata-corpora cardiaca complexes from insects in cold Ringer's solution.

-

Incubation Setup: Place individual or pooled glands in incubation vials containing culture medium.

-

This compound Treatment: Add this compound solution to the treatment vials to achieve the desired final concentration. Add an equivalent volume of solvent to the control vials.

-

Radiolabeling: Add L-[methyl-³H]methionine to each vial. The radiolabeled methyl group will be incorporated into the JH molecule.

-

Incubation: Incubate the glands for a defined period (e.g., 2-4 hours) at a controlled temperature.

-

JH Extraction: Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent.

-

Separation and Quantification: Separate the radiolabeled JH from unincorporated methionine and other metabolites using TLC or HPLC.

-

Scintillation Counting: Quantify the amount of radioactivity in the JH fraction using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of JH biosynthesis.[4]

Quantification of JH Titers in Hemolymph by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring circulating JH levels.

Objective: To determine the concentration of JH in insect hemolymph following this compound treatment.

Materials:

-

Hemolymph samples from control and treated insects

-

Methanol/isooctane (1:1, v/v) or other suitable extraction solvents[18]

-

Internal standard (e.g., a synthetic JH analogue)

-

LC-MS/MS system with a C18 column[18]

-

Water and methanol (LC-MS grade) for mobile phase[18]

Procedure:

-

Hemolymph Collection: Collect hemolymph from insects into a tube containing an anticoagulant and phenylthiourea to prevent melanization.

-

Extraction: Add the internal standard to the hemolymph sample. Extract the JHs by adding methanol/isooctane, vortexing, and centrifuging to precipitate proteins.[18]

-

Sample Preparation: Collect the organic supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a gradient elution with water and methanol to separate the different JH homologs.[18]

-

Quantification: Monitor for the specific mass-to-charge ratio (m/z) of the parent and daughter ions for each JH homolog and the internal standard. Calculate the concentration of JH in the original hemolymph sample based on the peak areas and the known concentration of the internal standard.

Visualizing Experimental Workflows

In Vivo Experimental Workflow

Caption: General workflow for in vivo studies of this compound effects on insects.

In Vitro Experimental Workflow

Caption: Workflow for the in vitro radiochemical assay of JH biosynthesis.

Conclusion

This compound remains a cornerstone tool for insect endocrinologists. Its specific cytotoxic action on the corpora allata provides a powerful method for chemical allatectomy, enabling detailed studies of the myriad roles of juvenile hormone in insect physiology. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers designing experiments to further elucidate the effects of this potent anti-hormonal agent. For drug development professionals, the targeted mechanism of this compound continues to serve as a valuable model for the rational design of novel, species-specific insect growth regulators for integrated pest management programs. Further research focusing on the molecular interactions of the reactive epoxide and the potential for resistance development will be crucial for advancing both fundamental and applied aspects of this fascinating compound.

References

- 1. Synthesis and binding affinity of an iodinated juvenile hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound on reproduction and development of triatomine bugs (Reduviidae: Triatominae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PlumX [plu.mx]

- 6. jast.modares.ac.ir [jast.modares.ac.ir]

- 7. doc.rero.ch [doc.rero.ch]

- 8. georgehapp.com [georgehapp.com]

- 9. researchgate.net [researchgate.net]

- 10. "The Effects of this compound on the Fine Structure of Corpus Allatum in" by GÜRSEL ERGEN [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Biochemicals - CAT N°: 28480 [bertin-bioreagent.com]

- 14. researchgate.net [researchgate.net]

- 15. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Precocene I and II Inhibition of Vitellogenic Oöcyte Development in Dr" by Thomas G. Wilson, Milton H. Landers et al. [digitalcommons.kansascity.edu]

- 17. Topical Application of Insecticidal Active Ingredients [protocols.io]

- 18. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Precocene II: A Technical Guide to its Fungal Growth Inhibition Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of precocene II, a naturally occurring benzopyran derivative. The document consolidates key research findings on its mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the involved biological pathways and workflows.

Core Mechanism of Action: Mitochondrial Disruption

This compound exhibits a distinct antifungal mechanism primarily centered on the disruption of mitochondrial function. Unlike classical azole antifungals that target ergosterol biosynthesis, this compound induces cellular stress through the generation of reactive oxygen species (ROS).

The primary molecular target of this compound in fungi has been identified as the Voltage-Dependent Anion Channel (VDAC), a protein located in the outer mitochondrial membrane.[1][2][3][4] The binding of this compound to VDAC leads to a significant increase in superoxide levels within the mitochondria.[1][2][3][4][5] This elevation in mitochondrial superoxide results in oxidative stress, leading to the oxidation of mitochondrial proteins and the inhibition of specific cellular processes, most notably the production of mycotoxins such as trichothecenes in Fusarium graminearum.[1][2][3][4] It is noteworthy that in some fungal species like F. graminearum, this compound has been observed to inhibit mycotoxin production at concentrations that do not significantly affect overall mycelial growth, suggesting a targeted effect on secondary metabolism regulation.[3][4]

Quantitative Data on Antifungal Efficacy

The following tables summarize the quantitative data on the antifungal and inhibitory activities of this compound against various fungal species.

Table 1: Mycelial Growth Inhibition

| Fungal Species | Assay Method | Effective Concentration (EC50) (µg/mL) | Reference |

| Aspergillus niger | Poison Food Technique | 106.8 | [6][7][8] |

| Rhizoctonia solani | Poison Food Technique | 4.94 | [6][7][8] |

Table 2: Inhibition of Mycotoxin Production

| Fungal Species | Mycotoxin | Concentration of this compound | Inhibition | Reference |

| Fusarium graminearum | 3-acetyldeoxynivalenol (3-ADON) | 3 µM | Strong Inhibition | [3][4] |

| Fusarium graminearum | 3-acetyldeoxynivalenol (3-ADON) | 30 µM | Strong Inhibition | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the evaluation of this compound's antifungal properties.

Antifungal Susceptibility Testing: Poison Food Technique

This method is utilized to determine the effective concentration of a compound that inhibits fungal mycelial growth.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.

-

Compound Incorporation: Allow the PDA to cool to approximately 45-50°C. Add the desired concentrations of this compound (dissolved in a suitable solvent) to the molten agar. A control plate with only the solvent should also be prepared.

-

Plating: Pour the agar mixed with this compound into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a small, uniform plug of the test fungus (e.g., Aspergillus niger or Rhizoctonia solani) at the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.

-

Data Collection: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition. The EC50 value, the concentration at which 50% of growth is inhibited, can be determined by testing a range of concentrations.[6][7][8]

Identification of Protein Binding Target: Affinity Magnetic Bead Method

This protocol was employed to identify the VDAC as the binding protein for this compound in Fusarium graminearum.[1][3][4]

-

Preparation of Affinity Beads: Immobilize this compound onto magnetic beads.

-

Protein Extraction: Prepare mitochondrial, cytosolic, and nuclear protein extracts from fungal protoplasts.

-

Binding Assay: Incubate the this compound-immobilized magnetic beads with the different protein fractions.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the proteins that have specifically bound to the this compound on the beads.

-

Analysis: Analyze the eluted proteins using SDS-PAGE (Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis).

-

Protein Identification: Excise the protein band of interest and identify the protein using mass spectrometry.

-

Competitive Inhibition: To confirm specific binding, perform a competitive inhibition experiment where free this compound is added along with the affinity beads, which should result in the disappearance of the specific protein band.[3]

Measurement of Mitochondrial Superoxide Levels

-

Fungal Culture: Culture the fungus in the presence and absence of this compound.

-

Mitochondria Isolation: Isolate mitochondria from the fungal cells through differential centrifugation.

-

Superoxide Detection: Utilize a superoxide-specific fluorescent probe (e.g., MitoSOX Red). Incubate the isolated mitochondria with the probe.

-

Fluorometric Analysis: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of mitochondrial superoxide.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental processes described.

References

- 1. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|CAS 644-06-4|Research Chemical [benchchem.com]

- 3. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum | PLOS One [journals.plos.org]

- 5. pure.teikyo.jp [pure.teikyo.jp]

- 6. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Precocene II: A Technical Guide to its Inhibition of Fungal Trichothecene Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Precocene II in the inhibition of trichothecene mycotoxin production in fungi, with a primary focus on Fusarium graminearum. It is designed to be a comprehensive resource, detailing the molecular mechanisms, experimental protocols, and key quantitative data to support further research and development in this area.

Executive Summary

This compound, a natural chromene derivative found in certain plants, has been identified as a potent and specific inhibitor of trichothecene biosynthesis in fungi. Unlike many antifungal agents, this compound can significantly reduce mycotoxin production at concentrations that do not inhibit fungal growth.[1] Its mechanism of action centers on the induction of mitochondrial oxidative stress, which in turn disrupts the regulatory and metabolic pathways essential for trichothecene synthesis. This guide elucidates this mechanism, provides detailed experimental methodologies for its study, and presents the quantitative data underpinning these findings.

Molecular Mechanism of Action

The inhibitory effect of this compound on trichothecene production is initiated by its specific interaction with a key mitochondrial protein. This interaction triggers a cascade of events leading to the suppression of the trichothecene biosynthetic gene cluster.

Binding to Voltage-Dependent Anion Channel (VDAC)

The primary molecular target of this compound in Fusarium graminearum has been identified as the Voltage-Dependent Anion Channel (VDAC), a protein located on the outer mitochondrial membrane.[1][2][3] This binding was confirmed through affinity magnetic bead-based proteomic approaches.[1][3] It is hypothesized that the binding of this compound to VDAC alters the channel's gating properties, leading to downstream effects.[1]

Induction of Mitochondrial Superoxide Production

The binding of this compound to VDAC results in a significant increase in the level of superoxide, a reactive oxygen species (ROS), within the mitochondria.[1][2][3] This effect has been visualized using mitochondria-specific fluorescent probes such as MitoSOX Red.[4] The elevated superoxide levels lead to oxidative stress, characterized by an increase in oxidized mitochondrial proteins.[1][3]

Downregulation of Key Biosynthetic and Regulatory Genes

The oxidative stress induced by this compound has profound effects on the expression of genes critical for trichothecene biosynthesis.

-

Tri6 Repression: this compound treatment leads to a significant reduction in the mRNA levels of Tri6, a zinc finger transcription factor that is the master regulator of the trichothecene gene cluster.[1] The expression of other Tri genes under the control of Tri6 is consequently also suppressed.

-

Inhibition of Acetyl-CoA Synthesis: The expression of ATP citrate lyase (ACL) is also downregulated.[1] ACL is a key enzyme responsible for the production of cytosolic acetyl-CoA, the primary metabolic precursor for the trichothecene backbone. This reduction in precursor supply further contributes to the inhibition of mycotoxin synthesis.

The proposed signaling pathway is visualized in the diagram below.

Quantitative Data Summary

The inhibitory effect of this compound on trichothecene production has been quantified in several studies. The following table summarizes the key findings.

| Fungal Species | Trichothecene Measured | Inhibitory Concentration | Effect on Fungal Growth | Reference |

| Fusarium graminearum | 3-Acetyldeoxynivalenol (3-ADON) | IC50 = 1.2 µM | No significant inhibition | [1] |

| Fusarium graminearum | 3-Acetyldeoxynivalenol (3-ADON) | Significant inhibition at 30 µM | Not specified | [1] |

Note: Further research is required to establish a comprehensive dose-response relationship and to evaluate the efficacy of this compound against a broader range of trichothecenes and other mycotoxins.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in elucidating the mechanism of action of this compound.

Identification of this compound-Binding Protein using Affinity Magnetic Beads

This protocol outlines the procedure for identifying the cellular target of this compound.

Objective: To isolate and identify the protein(s) that directly bind to this compound.

Workflow Diagram:

Materials:

-

F. graminearum mycelia

-

Lysis buffer (specific composition to be optimized, but typically contains a non-ionic detergent like Triton X-100, protease inhibitors, and a buffering agent like Tris-HCl at a physiological pH)

-

This compound-immobilized magnetic beads (requires chemical synthesis to couple this compound to activated magnetic beads)

-

Wash buffer (similar to lysis buffer, may contain a lower concentration of detergent)

-

Elution buffer (Wash buffer supplemented with a high concentration of free this compound)

-

SDS-PAGE reagents

-

Mass spectrometry facility

Procedure:

-

Fungal Culture and Protoplast Preparation: Culture F. graminearum under conditions conducive to protein expression. Prepare protoplasts from the mycelia using standard enzymatic digestion methods.

-

Cell Lysis and Fractionation: Lyse the protoplasts and perform differential centrifugation to separate the mitochondrial, cytosolic, and nuclear fractions.

-

Incubation with Magnetic Beads: Incubate each protein fraction with the this compound-immobilized magnetic beads for a sufficient time (e.g., 2-4 hours) at 4°C with gentle rotation to allow for binding.

-

Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins by incubating the beads with the elution buffer containing free this compound. The free this compound will compete for binding to the target protein, thus releasing it from the beads.

-

SDS-PAGE Analysis: Analyze the eluted proteins by SDS-PAGE to visualize the specifically bound protein(s).

-

Protein Identification: Excise the protein band(s) of interest from the gel and identify the protein(s) using mass spectrometry (e.g., LC-MS/MS).

Measurement of Mitochondrial Superoxide Levels

This protocol describes the use of a fluorescent probe to measure changes in mitochondrial superoxide levels in response to this compound treatment.

Objective: To quantify the relative levels of superoxide in the mitochondria of fungal cells.

Materials:

-

F. graminearum protoplasts or mycelia

-

This compound

-

MitoSOX Red indicator (or a similar mitochondria-targeted superoxide probe)

-

Fluorescence microscope or plate reader

-

Appropriate buffer (e.g., HBSS)

Procedure:

-

Cell Preparation and Treatment: Prepare fungal protoplasts or use young mycelia. Treat the cells with the desired concentration of this compound for a specified time period. Include a vehicle control (e.g., DMSO).

-

Staining: Incubate the treated and control cells with MitoSOX Red (typically at a final concentration of 1-5 µM) in a suitable buffer for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with warm buffer to remove excess probe.

-

Imaging and Quantification:

-

Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for MitoSOX Red (e.g., excitation/emission ~510/580 nm). Capture images and quantify the fluorescence intensity within the mitochondria using image analysis software.

-

Plate Reader: Measure the fluorescence intensity of the cell suspension in a microplate reader using the appropriate excitation and emission wavelengths. Normalize the fluorescence values to cell density or protein concentration.

-

Quantification of Trichothecene Production

This protocol details the extraction and quantification of trichothecenes from fungal cultures.

Objective: To accurately measure the amount of specific trichothecenes (e.g., 3-ADON, DON) produced by the fungus.

Materials:

-

Fungal culture filtrate

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

Solid-phase extraction (SPE) columns for cleanup (optional but recommended)

-

HPLC-MS/MS system

-

Certified trichothecene standards

Procedure:

-

Sample Preparation: Grow F. graminearum in liquid culture with and without this compound. After the desired incubation period, separate the mycelia from the culture filtrate.

-

Extraction: Extract the trichothecenes from the culture filtrate using a suitable organic solvent. An 84% (v/v) aqueous acetonitrile solution with 1% (v/v) formic acid is a commonly used extraction solvent.

-

Cleanup (Optional): To remove interfering matrix components, pass the extract through a solid-phase extraction (SPE) column.

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the cleaned-up extract onto a suitable HPLC column (e.g., C18) to separate the different trichothecenes. A gradient elution with a mobile phase consisting of water and acetonitrile, both often containing a small amount of an additive like formic acid or ammonium acetate to improve ionization, is typically used.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification. Precursor and product ion pairs for each target trichothecene must be optimized. For 3-ADON, example precursor-product ion transitions could be m/z 339.1 > 137.1 and 339.1 > 261.1.[5]

-

-

Quantification: Create a calibration curve using certified standards of the trichothecenes of interest. Quantify the amount of each trichothecene in the samples by comparing their peak areas to the calibration curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the relative expression levels of target genes such as Tri6 and ACL.

Objective: To determine the effect of this compound on the transcript levels of key regulatory and biosynthetic genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for Tri6, ACL, and a suitable reference gene (e.g., actin or GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from fungal mycelia treated with this compound and from untreated controls.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform the qRT-PCR reaction using the synthesized cDNA, gene-specific primers, and a suitable master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anti-mycotoxin agents. Its specific mechanism of action, which involves targeting a mitochondrial protein to induce oxidative stress and subsequently downregulate trichothecene biosynthesis, offers a targeted approach to mycotoxin control. The detailed protocols provided in this guide are intended to facilitate further research into this and other natural product-based mycotoxin inhibitors.

Future research should focus on:

-

A more detailed characterization of the this compound-VDAC interaction.

-

Elucidating the precise signaling cascade that links mitochondrial superoxide production to the downregulation of Tri6 and ACL expression, and its potential intersection with other known regulatory pathways such as MAPK and TOR signaling.

-

Expanding the investigation to other trichothecene-producing fungi and other classes of mycotoxins.

-

In vivo studies to assess the efficacy of this compound in preventing trichothecene contamination in agricultural settings.

By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to explore the potential of this compound and similar compounds in ensuring food and feed safety.

References

- 1. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum | PLOS One [journals.plos.org]

- 2. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Trichothecene Production Inhibitor, Binds to Voltage-Dependent Anion Channel and Increases the Superoxide Level in Mitochondria of Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

Precocene II: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Precocene II, a naturally occurring benzopyran derivative. It details its primary natural sources, methods for its isolation and purification, and quantitative data on its prevalence. Furthermore, this guide explores the compound's biological activities and mechanisms of action, which are of significant interest in the fields of agriculture and pharmacology.

Introduction to this compound

This compound (6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran) is a chromene compound first identified in plants of the Ageratum genus.[1][2] It is recognized for its potent biological activities, most notably as an anti-juvenile hormone in insects, which disrupts their normal development and reproductive processes.[2][3][4] Beyond its insecticidal properties, this compound has demonstrated a range of other biological effects, including antifungal, antibacterial, antioxidant, and cytotoxic activities.[3][5][6] These diverse properties make it a molecule of interest for the development of novel pesticides and potential therapeutic agents.

Natural Sources of this compound

The primary natural sources of this compound are plants belonging to the Asteraceae family, particularly the genus Ageratum.

-

Ageratum houstonianum : The essential oil of this species is a rich source of this compound.[2][7] Studies have shown that it can be a major constituent of the volatile oil extracted from the aerial parts of the plant.[7]

-

Ageratum conyzoides : Also known as goat weed, this plant is another significant source of this compound.[6][8][9] The compound is found in various parts of the plant and contributes to its well-known insecticidal properties.[6]

-

Calea serrata : The essential oil from this plant, also in the Asteraceae family, has been found to contain this compound.[10]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, environmental conditions, and the extraction or cultivation method employed. In vitro techniques, such as plant tissue culture, have been explored to enhance the production of this valuable secondary metabolite. Elicitation with signaling molecules like methyl jasmonate (MeJa) has been shown to significantly increase the yield of this compound in shoot cultures of Ageratum conyzoides.[1][6][8][11]

| Source | Method | This compound Content | Reference |

| Ageratum houstonianum (Essential Oil) | Steam Distillation | 42.16% | [7] |

| Ageratum houstonianum (Essential Oil) | Hydrodistillation | 62.68% | [12] |

| Ageratum conyzoides (Control Shoot Culture) | GC-MS Analysis | 13.44% (Peak Area) | [6][8] |

| Ageratum conyzoides (Control Shoot Culture) | HPLC Analysis | 4.0 ± 0.002 µg/mg | [6][8] |

| Ageratum conyzoides (MeJa-Elicited Shoot Culture) | GC-MS Analysis | 29.92% (Peak Area) | [6][8] |

| Ageratum conyzoides (MeJa-Elicited Shoot Culture) | HPLC Analysis | 13.5 ± 0.007 µg/mg | [1][6][8] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process, typically beginning with extraction followed by chromatographic purification and analytical verification.

Protocol 1: Steam Distillation for Essential Oil

This method is commonly used to extract volatile compounds, including this compound, from the aerial parts of plants like Ageratum houstonianum.[7]

-

Plant Material Preparation : Fresh or dried aerial parts of the plant are collected and placed into a distillation flask.

-

Distillation : Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation : The steam and oil vapor mixture is then directed through a condenser, where it cools and liquefies.

-

Separation : The collected liquid, a mixture of water and essential oil, is allowed to separate. The less dense essential oil layer, containing this compound, is then collected.

Protocol 2: Solvent Extraction from Plant Tissue

This protocol is suitable for extracting this compound from fresh plant material or in vitro cultures.[1][9]

-

Homogenization : Plant tissue (e.g., whole plant, shoots) is homogenized in a suitable solvent. Methanol is a commonly used solvent for this purpose.[1] For dried plant material, an initial extraction with a non-polar solvent like petroleum ether or n-hexane can be performed.[9][13]

-

Filtration and Concentration : The homogenate is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Fractionation (Optional) : The crude extract can be further partitioned using solvents of varying polarity to achieve a preliminary separation of compounds.

Following initial extraction, chromatographic techniques are essential for the isolation, identification, and quantification of this compound.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful tool for identifying volatile compounds in a complex mixture like an essential oil or plant extract.

-

Sample Injection : A small volume of the extract is injected into the GC system.

-

Separation : The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection and Identification : As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern (m/z 220 [M⁺], 205, 177 for this compound), is used for identification by comparing it to spectral libraries.[1]

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the standard method for accurately quantifying the amount of this compound in an extract.[1][6]

-

System Configuration : A reverse-phase C18 column is typically used.[1]

-

Mobile Phase : A gradient of solvents is often employed. For instance, a gradient of acetonitrile/0.1% methanolic acid and water/0.01% methanolic acid can be used.[6]

-

Sample Preparation : The extract is dissolved in a suitable solvent (e.g., methanol), filtered, and injected into the HPLC system.

-

Detection : A UV detector set at a specific wavelength (e.g., 280 nm) is used to detect this compound as it elutes from the column.[1][6]

-

Quantification : The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated using known concentrations of a pure this compound standard.[1]

References

- 1. This compound|CAS 644-06-4|Research Chemical [benchchem.com]

- 2. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 3. This compound | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Qualitative and quantitative analysis of this compound, estimation of enzymatic, nonenzymatic antioxidant, and cytotoxic potentials of methyl jasmonate-elicited shoot culture of Ageratum conyzoides Linn. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 644-06-4 [thegoodscentscompany.com]

- 11. jabonline.in [jabonline.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Precocene II: A Technical Guide to its Genotoxicity and Safety Profile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Precocene II, a naturally occurring chromene derivative, has garnered significant interest in research due to its anti-juvenile hormone activity in insects. However, its broader application in research, particularly in drug development, necessitates a thorough understanding of its safety and genotoxic potential. This technical guide provides a comprehensive overview of the genotoxicity and safety profile of this compound, consolidating available data on its DNA-damaging effects, mechanisms of action, and relevant experimental protocols. Evidence indicates that this compound is genotoxic, primarily through a mechanism involving metabolic activation by cytochrome P450 enzymes to a reactive epoxide intermediate. This reactive metabolite can induce DNA strand breaks and chromosome damage. Furthermore, this compound exhibits cytotoxicity linked to mitochondrial dysfunction, characterized by a loss of membrane potential and an increase in superoxide levels. This guide aims to equip researchers with the critical information needed to handle and utilize this compound safely in a laboratory setting and to inform risk assessments in preclinical studies.

Genotoxicity Profile

This compound has demonstrated genotoxic effects in various experimental systems. The primary mechanism of its genotoxicity is believed to be the formation of a reactive intermediate, 6,7-dimethoxy-2,2-dimethyl-3,4-epoxy-2H-1-benzopyran (this compound 3,4-epoxide), through metabolic activation by cytochrome P450 monooxygenases. This epoxide is an electrophilic species capable of forming adducts with cellular macromolecules, including DNA, leading to genetic damage.

Summary of Genotoxicity Data

The genotoxic potential of this compound has been evaluated in several assays, with key quantitative findings summarized in the tables below.

Table 1: In Vivo Genotoxicity Data for this compound

| Assay System | Organism | Endpoint | Concentration/Dose | Result | Reference(s) |

| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Frequency of mosaic spots in wings | Sublethal concentrations | Significantly increased frequency of mosaic spots, suggesting chromosome breakage and mitotic recombination | [1][2] |

Table 2: In Vitro Genotoxicity Data for this compound

| Assay System | Cell Type | Endpoint | Concentration | Result | Reference(s) |

| Alkaline Elution Assay | Freshly isolated rat hepatocytes | DNA single-strand breaks | 10⁻⁵ - 10⁻⁴ M | Induction of DNA single-strand breaks | [3] |

| Unscheduled DNA Synthesis (UDS) | Freshly isolated rat hepatocytes | DNA repair synthesis | Dose-dependent | Induction of dose-dependent DNA repair synthesis | [3] |

Safety and Cytotoxicity Profile

The safety profile of this compound is intrinsically linked to its mechanism of action, which involves metabolic activation and subsequent mitochondrial toxicity.

Cytotoxicity Data

This compound has been shown to be cytotoxic to various cell types, with its toxicity often being dependent on the metabolic capacity of the cells.

Table 3: In Vitro Cytotoxicity Data for this compound

| Cell Type | Assay | Endpoint | Concentration | Result | Reference(s) |

| Rat Hepatocytes (24-hour culture) | Cell Viability | Cell Death | 75 µM (24h) | 65% cell death | [1] |

| Rat Hepatocytes (72-hour culture) | Cell Viability | IC50 | 794 µM (24h) | 50% of cells killed | [1] |

| HeLa (Cervical Cancer) Cells | Not Specified | Cytotoxic Effect | Not Specified | Showed higher cytotoxic effect over control | Not Specified |

Table 4: Acute Toxicity Data (LD50) in Insects for this compound

| Organism | Route of Administration | LD50/LC50 | Value | Reference(s) |

| Spodoptera littoralis (Cotton Leafworm) 4th instar larvae | Leaf dipping | LC50 | 128.53 mg/L | Not Specified |

| Rhynchophorus ferrugineus (Red Palm Weevil) 10-day old larvae | Topical | LC50 | 1.37% | Not Specified |

Mechanisms of Toxicity and Genotoxicity

The toxic and genotoxic effects of this compound are primarily attributed to two interconnected mechanisms: metabolic activation to a reactive epoxide and the induction of mitochondrial dysfunction.

Metabolic Activation

This compound is metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of a highly reactive 3,4-epoxide. This epoxide is a potent electrophile that can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, forming DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and cell death.

Mitochondrial Dysfunction

This compound has been shown to directly target mitochondria, leading to a cascade of events that contribute to its cytotoxicity. It binds to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane. This interaction is thought to alter the channel's gating, leading to an increase in mitochondrial superoxide levels. The resulting oxidative stress can damage mitochondrial components, including mitochondrial DNA (mtDNA), and disrupt cellular energy metabolism, ultimately triggering apoptosis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key genotoxicity assays that have been or could be used to evaluate this compound.

Drosophila Somatic Mutation and Recombination Test (SMART)

This in vivo assay detects the genotoxic activity of a substance in the somatic cells of Drosophila melanogaster.

-